molecular formula C8H8O3S B2661572 2,3-Dihydro-1,4-benzoxathiin 4,4-dioxide CAS No. 34257-54-0

2,3-Dihydro-1,4-benzoxathiin 4,4-dioxide

Cat. No.: B2661572
CAS No.: 34257-54-0
M. Wt: 184.21
InChI Key: QVOIEXYRCRGOQM-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzoxathiin 4,4-dioxide is a heterocyclic compound containing oxygen and sulfur atoms within its six-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1,4-benzoxathiin 4,4-dioxide typically involves the cyclization of o-mercaptophenol with 1,2-dibromoethane in the presence of a strong base such as sodium methoxide . This reaction forms the core benzoxathiin ring. Other methods include the use of α-halo Michael acceptors, such as methyl 4-bromobut-2-enoate and 4-chlorobut-2-ynoate, which react with o-mercaptophenol under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar reaction conditions could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,4-benzoxathiin 4,4-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1,4-benzoxathiin 4,4-dioxide is unique due to its specific ring structure and the presence of both oxygen and sulfur atoms, which contribute to its diverse reactivity and biological activities .

Properties

IUPAC Name

2,3-dihydro-1,4λ6-benzoxathiine 4,4-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c9-12(10)6-5-11-7-3-1-2-4-8(7)12/h1-4H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOIEXYRCRGOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34257-54-0
Record name 2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione
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